4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 3-methoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro and methoxy substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-phenyl-3,5-dimethylpyrazole:
4-chloro-3,5-diphenylpyrazole: Similar in structure but lacks the methoxy groups, which can affect its bioactivity and chemical reactivity.
The unique combination of chloro and methoxy substituents in this compound makes it distinct from these similar compounds, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C23H17Cl3N2O2 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-17-7-3-5-14(11-17)22-21(26)23(15-6-4-8-18(12-15)30-2)28(27-22)20-10-9-16(24)13-19(20)25/h3-13H,1-2H3 |
InChI Key |
UGELFPOIRLXFBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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